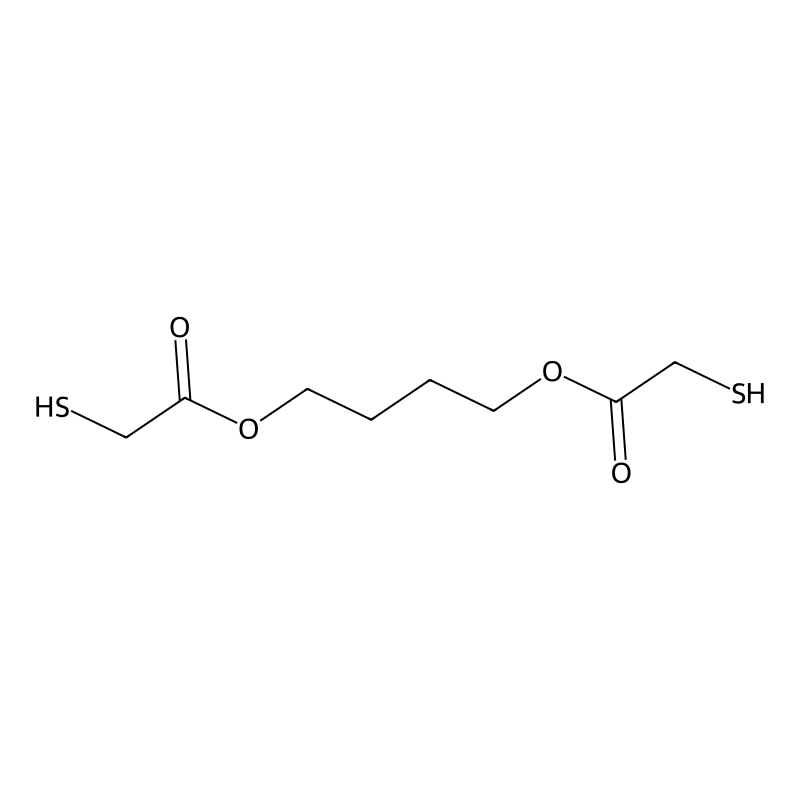Acetic acid, mercapto-, 1,4-butanediyl ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
This compound is a diester, meaning it has two ester groups linked to a central 1,4-butanediol chain. Each ester group is formed by the condensation of acetic acid with a thiol (mercapto) group []. While its natural origin is not well documented, it is synthesized for various research purposes.
Molecular Structure Analysis
The key feature of the molecule is the presence of two thiol groups (–SH) attached to the butanediol chain through ester linkages (–C(=O)–O–CH2–). These thiol groups can participate in various chemical reactions due to their nucleophilic nature and the ease of forming disulfide bonds. Additionally, the presence of the ester groups contributes to the polarity of the molecule, influencing its solubility and other properties [].
Chemical Reactions Analysis
Synthesis
A common method for synthesizing this compound involves reacting 1,4-butanediol with thioglycolic acid (mercaptoacetic acid) in the presence of an acid catalyst [].
HOCH2CH2CH2CH2OH + 2 HSCH2COOH → C6H14O4S2 + 2 H2O1,4-Butanediol Thioglycolic Acid Acetic Acid, Mercapto-, 1,4-Butanediyl EsterOther Reactions
The thiol groups can undergo oxidation to form disulfide bonds, creating dimers or crosslinking with other molecules containing thiol groups. They can also participate in nucleophilic substitution reactions with various electrophiles [].
- Cleavage of disulfide bonds: The thiol groups could potentially reduce disulfide bonds in proteins or other molecules, which might be useful in protein structure studies or therapeutic applications [].
- Metal Chelation: The thiol groups can form complexes with metal ions, making it a potential candidate for metal ion detection or removal [].
Chemical Identity
Acetic acid, mercapto-, 1,4-butanediyl ester, also known as tetramethylene bis(mercaptoacetate), 1,4-butanediol dithioglycolate, or tetramethylene mercaptoacetate, is a chemical compound with the formula C₈H₁₄O₄S₂. It is a diester formed by the reaction of mercaptoacetic acid with 1,4-butanediol [].
Analytical Applications
One application of acetic acid, mercapto-, 1,4-butanediyl ester in scientific research is in the separation and analysis of other compounds. Due to its specific properties, it can be used as a stationary phase in high-performance liquid chromatography (HPLC) for the separation of various molecules []. A research article describes a method for separating acetic acid, mercapto-, 1,4-butanediyl ester itself using a Newcrom R1 HPLC column. This method utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid []. For applications requiring compatibility with mass spectrometry (MS), formic acid can be used instead of phosphoric acid [].
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]
Pictograms

Irritant








